N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetrahydropyrazino[1,2-a]benzimidazole core, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions using cyclohexyl halides or cyclohexyl carboxylic acids.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide
- N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide
- N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide
Uniqueness
N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C24H28N4O2/c29-24(17-30-20-9-5-2-6-10-20)25-18-11-12-22-21(15-18)26-23-16-27(13-14-28(22)23)19-7-3-1-4-8-19/h2,5-6,9-12,15,19H,1,3-4,7-8,13-14,16-17H2,(H,25,29) |
InChI Key |
CQMUIJIBAJXCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)COC5=CC=CC=C5)C2 |
Origin of Product |
United States |
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